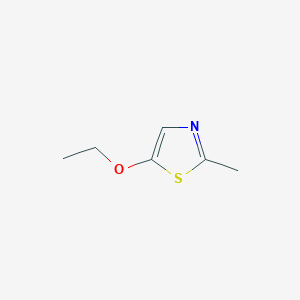

5-Ethoxy-2-methyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxy-2-methyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the reaction of 2-methylthiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:

2-Methylthiazole+Ethyl iodideK2CO3,Refluxthis compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxy-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Applications

5-Ethoxy-2-methyl-1,3-thiazole has been investigated for its anticancer properties . In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and disruption of cell cycle progression.

Case Study: K562 Leukemia Cells

In a recent study, the compound was tested on K562 leukemia cells, showing a significant reduction in cell viability with an IC50 value of approximately 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by increased Annexin V binding and propidium iodide staining .

Structure-Activity Relationship (SAR)

Investigations into SAR have revealed that modifications to the thiazole ring can significantly enhance biological activity. For instance, derivatives with halogen substitutions exhibited increased potency against cancer cell lines .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticonvulsant Activity

This compound has also been explored for its anticonvulsant properties . Several studies have reported the synthesis of thiazole derivatives that exhibit significant anticonvulsant activity in various models.

Notable Findings

- Pyrrolidinone Derivatives : A study reported that thiazole-integrated pyrrolidinone analogues displayed effective anticonvulsant properties with median effective doses significantly lower than standard medications .

- Thiazolidinone Compounds : Compounds derived from thiazolidinones showed strong anticonvulsant action comparable to reference drugs like sodium valproate .

Synthesis and Optimization

Recent advancements in synthetic methods have enhanced the yield and purity of this compound. New synthetic routes have been developed to optimize production conditions:

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit microbial growth by interfering with essential metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1,3-thiazole: Lacks the ethoxy group, leading to different chemical properties and reactivity.

5-Methyl-2-ethoxy-1,3-thiazole: Similar structure but with different substitution pattern.

2-Ethyl-5-methyl-1,3-thiazole: Another isomer with distinct properties.

Uniqueness

5-Ethoxy-2-methyl-1,3-thiazole is unique due to the presence of both ethoxy and methyl groups, which influence its chemical behavior and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable compound in various fields of research.

Actividad Biológica

5-Ethoxy-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention for its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the ethoxy group enhances its chemical reactivity and biological activity compared to other thiazole derivatives. The compound exhibits aromatic characteristics due to the delocalization of π-electrons from the sulfur atom, allowing for various electrophilic and nucleophilic substitutions at specific positions on the thiazole ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : It has shown strong and selective binding to the glycine receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system. This property suggests potential applications in treating neurological disorders such as schizophrenia and epilepsy.

- Cellular Interactions : The compound can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors, which modulates biochemical pathways and cellular processes.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cell lines. For example:

- Cytotoxicity Studies : Compounds derived from this compound showed higher cytotoxicity against human lung cancer (A549) and renal cancer (TK-10) cell lines compared to standard drugs like doxorubicin. Notably, compounds synthesized from this base demonstrated late apoptosis rates exceeding 80% in treated cells .

| Compound | Cell Line | % Late Apoptosis | % Viable Cells |

|---|---|---|---|

| 2e | A549 | 85.66% | 4.59% |

| 2h | TK-10 | 87.30% | 4.72% |

| Doxorubicin | A549 | ~8.75% | ~93.61% |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- In Vitro Studies : Various thiazole derivatives were tested against Gram-positive (e.g., MRSA) and Gram-negative bacteria (e.g., E. coli), as well as fungal strains (e.g., Aspergillus niger). Certain derivatives exhibited notable antibacterial and antifungal activities at concentrations between 125–200 μg/mL .

Study on Neurological Disorders

A study conducted by researchers at the University of California highlighted the potential of this compound as a therapeutic agent in treating neurological disorders. The compound's selective binding to glycine receptors was associated with enhanced neuronal activity modulation, indicating its promise in developing treatments for conditions like anxiety and epilepsy.

Anticancer Research

In a comparative study involving various thiazole derivatives, compounds derived from this compound were found to significantly reduce cell viability in cancer cell lines while promoting apoptosis. These findings suggest that modifications to the thiazole structure can lead to enhanced anticancer efficacy .

Propiedades

IUPAC Name |

5-ethoxy-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAHRAUNIDYZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.